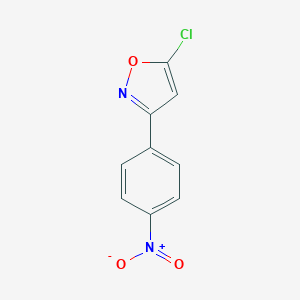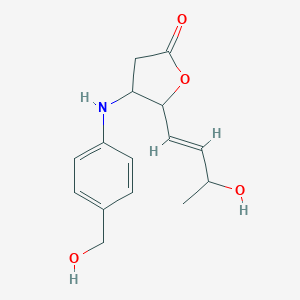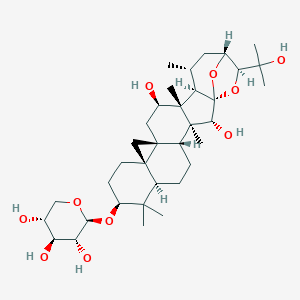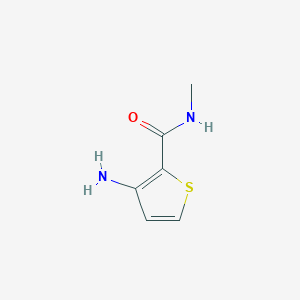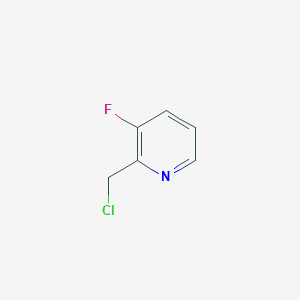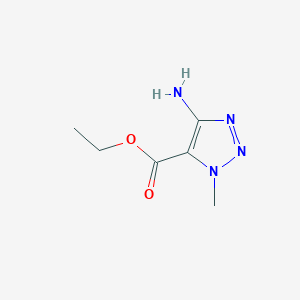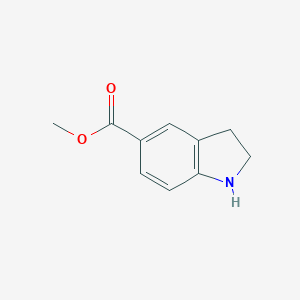
Methylindolin-5-carboxylat
Übersicht
Beschreibung
Methyl indoline-5-carboxylate is a derivative of indoline, which is a nitrogen heterocycle with a structure similar to indole but with a saturated benzene ring. The methyl ester group at the 5-carboxylate position indicates that it is a methyl ester of indoline-5-carboxylic acid. This compound is of interest due to its potential as a precursor to various biologically active molecules and its relevance in chemical synthesis.
Synthesis Analysis
The synthesis of methyl indoline-5-carboxylate derivatives can be achieved through various methods. For instance, the synthesis of methyl-substituted indolo[2,3-b]quinolines, which are structurally related to methyl indoline-5-carboxylate, involves the modified Graebe-Ullmann reaction . Another method includes the regioselective dibromination of methyl indole-3-carboxylate, which can be further processed to yield various indole derivatives . Additionally, the nitration of indoline-2-carboxylic acid followed by dehydrogenation can produce methyl nitroindole carboxylates . The Ullmann-type intramolecular arylamination using a Cu(I)-catalyzed reaction is another pathway to synthesize N-substituted derivatives of methyl indole carboxylates .
Molecular Structure Analysis
The molecular structure and electronic properties of methyl indoline-5-carboxylate derivatives can be studied using density functional theory (DFT). For example, the investigation of ground state geometry, molecular properties, and electronic structure of methyl 1H-indol-5-carboxylate has been reported using DFT, revealing insights into the conformers, vibrational analysis, and hydrogen bonding . Similarly, the structure and spectral features of methyl 5-methoxy-1H-indole-2-carboxylate have been characterized, providing information on the molecule's vibrational modes, electronic nature, and reactivity .
Chemical Reactions Analysis
Methyl indoline-5-carboxylate derivatives can undergo various chemical reactions. The synthesis of new methyl indole-3-carboxylate derivatives has shown potential anti-cancer activity, indicating that these compounds can be functionalized to produce biologically active agents . The stereoselective synthesis of methyl indoline derivatives is also crucial for the preparation of specific indole alkaloids . Moreover, the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate demonstrates the compound's utility as an intermediate in the preparation of HIV inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl indoline-5-carboxylate derivatives can be characterized using various spectroscopic techniques. For instance, the spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate includes FT-IR, FT-Raman, UV, and NMR studies, which help in understanding the molecule's structure and potential as a precursor to biologically active molecules . The crystal structure of a novel indoline derivative has been determined, providing insights into the molecule's stability and intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Hemmer von Proteinkinasen
Methylindolin-5-carboxylat wird als Reaktant bei der Biosynthese von Hemmern von Proteinkinasen verwendet. Diese Hemmer spielen eine entscheidende Rolle bei der Regulierung verschiedener zellulärer Prozesse und sind wichtig bei der Erforschung von Krebs und anderen Krankheiten, bei denen die Kinaseaktivität dysreguliert ist .
Metallfreie Friedel-Crafts-Alkylierung
Diese Verbindung dient als Reaktant bei metallfreien Friedel-Crafts-Alkylierungsreaktionen. Diese Art von Reaktion ist im Bereich der organischen Synthese von Bedeutung und ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen ohne die Notwendigkeit von Metallkatalysatoren .
Herstellung von Diphenylsulfoniumyliden
Es ist auch an der Herstellung von Diphenylsulfoniumyliden aus Martins Sulfurane beteiligt. Ylide sind nützliche Zwischenprodukte in der organischen Synthese, insbesondere bei der Wittig-Reaktion zur Bildung von Alkenen .
Kreuzdehydrierende Kupplungsreaktionen
This compound wird in kreuzdehydrierenden Kupplungsreaktionen (CDC) verwendet. CDC ist eine Art von Reaktion, die Bindungen zwischen zwei Molekülen durch die direkte Entfernung von Wasserstoffatomen bildet, was wertvoll für den Aufbau komplexer Moleküle ist .
Synthese von Indirubinderivaten
Diese Verbindung ist ein Reaktant bei der Synthese von Indirubinderivaten. Indirubine sind Naturstoffe mit potenziellen therapeutischen Anwendungen, darunter Antikrebs- und entzündungshemmende Eigenschaften .
Herstellung von Aminoindolylacetaten
Schließlich wird es bei der Herstellung von Aminoindolylacetaten verwendet, die Verbindungen sind, die verschiedene Anwendungen haben können, darunter als Zwischenprodukte für die weitere chemische Synthese .
Safety and Hazards
Methyl indoline-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .
Wirkmechanismus
Target of Action
Methyl indoline-5-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They are also used as reactants in various chemical reactions, including the biosynthesis of inhibitors of protein kinases .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of Methyl indoline-5-carboxylate can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Changes in the gut microbiota can therefore potentially affect the action of Methyl indoline-5-carboxylate.
Biochemische Analyse
Biochemical Properties
Methyl indoline-5-carboxylate interacts with various enzymes, proteins, and other biomolecules. It is used as a reactant in metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .
Cellular Effects
Indole derivatives, including Methyl indoline-5-carboxylate, have been found to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
The molecular mechanism of Methyl indoline-5-carboxylate involves its interaction with various biomolecules. It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
It is known that indole derivatives show various biologically vital properties .
Metabolic Pathways
Methyl indoline-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
methyl 2,3-dihydro-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAPQJBMJBCZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617968 | |
| Record name | Methyl 2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141452-01-9 | |
| Record name | Methyl 2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,3-dihydro-1H-indole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


